N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Catalog No.
S858968
CAS No.
1042808-83-2
M.F
C12H14N2O3
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetam...

CAS Number

1042808-83-2

Product Name

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

IUPAC Name

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c15-10-4-1-3-9(7-10)13-11(16)8-14-6-2-5-12(14)17/h1,3-4,7,15H,2,5-6,8H2,(H,13,16)

InChI Key

LODQTESXMQFTNO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)O

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)O

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a hydroxyl group attached to a phenyl ring and a pyrrolidinone moiety. This compound is primarily used in research settings, particularly in studies related to receptor activation and ligand interactions. Its molecular formula is C12_{12}H13_{13}N1_{1}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Current Research Availability:

Finding detailed information on the specific research applications of N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is limited. Scientific databases like PubChem do not contain extensive data on its biological activity [].

However, vendors supplying the compound often describe it as a research tool, suggesting its potential use in various scientific investigations [].

Typical for amides and ketones. Key reactions include:

  • Nucleophilic Acyl Substitution: The carbonyl group in the 2-oxopyrrolidine can react with nucleophiles, leading to the formation of new amide derivatives.
  • Hydrolysis: In aqueous conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Research indicates that N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide exhibits significant biological activities. It has been studied for its potential roles in:

  • Neuropharmacology: It may act as a modulator of neurotransmitter systems, particularly GABAergic and glutamatergic pathways, which are critical for cognitive functions.
  • Antiviral Properties: Some studies suggest potential applications in treating viral infections, including COVID-19, due to its ability to interact with viral proteins .

Several synthesis methods have been developed for N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide:

  • Condensation Reactions: Combining 3-hydroxyaniline with 2-(2-oxopyrrolidin-1-yl)acetyl chloride in the presence of a base such as triethylamine.
  • One-Pot Synthesis: Utilizing multi-component reactions that streamline the formation of the compound from readily available starting materials.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave energy to promote the reaction conditions.

Studies have demonstrated that N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide interacts with various biological targets:

  • Receptor Binding: It has been shown to bind effectively to GABA receptors, indicating potential anxiolytic properties.
  • Molecular Docking Studies: Computational analyses suggest favorable binding affinities with targets relevant to neurodegenerative diseases .

Several compounds share structural features or biological activities with N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. Here are some notable examples:

Compound NameStructureSimilarityUnique Features
N-(4-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamideStructureHydroxyl group on phenylDifferent substitution pattern may affect receptor selectivity
2-(4-methoxyphenyl)-N-(2-pyridyl)acetamideStructureContains an acetamide moietyExhibits different pharmacological profiles
4-Hydroxy-N-(3-methylphenyl)-2-pyrrolidinoneStructureSimilar pyrrolidine structurePotential for varied biological activity due to methyl substitution

These compounds illustrate how structural variations can lead to differing biological activities while maintaining a core functional framework.

Systematic and Common Names

The IUPAC name for this compound is N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, which precisely describes its molecular architecture. The name specifies:

  • A 3-hydroxyphenyl group attached to the acetamide nitrogen.
  • A 2-(2-oxopyrrolidin-1-yl) substituent on the acetamide’s methylene carbon.

Alternative designations include 1042808-83-2 (CAS registry number) and supplier-specific codes like CS-0249417. The SMILES notation, O=C(NC1=CC=CC(O)=C1)CN2C(CCC2)=O, encodes its connectivity, while the InChIKey (ITZRWOYPNCNMRH-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
CAS Registry Number1042808-83-2
SMILESO=C(NC1=CC=CC(O)=C1)CN2C(CCC2)=O

Structural Features

The molecule comprises three distinct regions:

  • Phenolic Ring: A benzene ring with a hydroxyl group at the meta position, imparting polarity and hydrogen-bonding capacity.
  • Acetamide Linker: A –CH₂–C(=O)–NH– group connecting the aromatic and pyrrolidone moieties.
  • 2-Oxopyrrolidin-1-yl Group: A five-membered lactam ring with a ketone at position 2, contributing to conformational rigidity.

X-ray crystallography data for analogous compounds, such as N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CID 790557), reveal planar acetamide groups and puckered pyrrolidone rings. The hydroxyl group’s meta positioning likely minimizes steric hindrance while optimizing electronic interactions.

XLogP3

0.3

Dates

Last modified: 08-16-2023

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